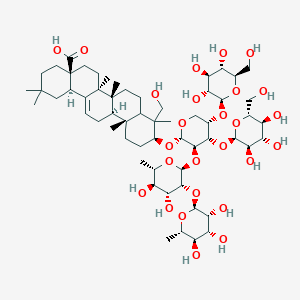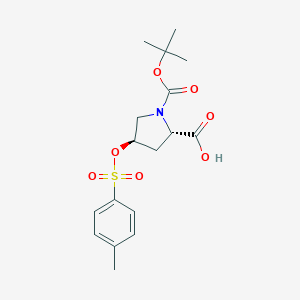
N-benzylpalmitamide
Overview
Description
N-Benzylpalmitamide is a long-chain fatty acid amide, also known as macamide or macaene . It is isolated from the maca (L. meyenii) plant and is structurally related to cannabinoids . N-Benzylpalmitamide has been the most frequently isolated of the 19 macamides currently identified .
Molecular Structure Analysis
N-Benzylpalmitamide has a molecular formula of C23H39NO and a formula weight of 345.6 . Its formal name is N-(phenylmethyl)-hexadecanamide . The SMILES representation isO=C(CCCCCCCCCCCCCC)NCC1=CC=CC=C1 . Physical And Chemical Properties Analysis
N-Benzylpalmitamide is a crystalline solid . It has a solubility of 2 mg/ml in ethanol . The melting point is 368.25 K .Scientific Research Applications
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
N-benzylpalmitamide: has been studied for its moderate inhibitory activity on FAAH, an enzyme that breaks down fatty acid amides . This inhibition could potentially regulate the levels of endocannabinoids, which are important for maintaining homeostasis in the body.
Antiproliferative Activity Against Cancer Cell Lines
Research has indicated that N-benzylpalmitamide exhibits selective antiproliferative activity against various cancer cell lines . This suggests its potential use in developing anticancer therapies.
Lipid Biochemistry
As a long-chain fatty acid amide, N-benzylpalmitamide is a subject of interest in lipid biochemistry research. It is structurally related to cannabinoids and is being explored for its interactions with lipid molecules in the body .
Neuroscience
The compound’s structural similarity to cannabinoids implies potential neurological applications. Its effects on neural pathways and receptors are areas of ongoing research, particularly in the context of neurodegenerative diseases .
Endocannabinoid Research
N-benzylpalmitamide: is part of a family of compounds known as macamides, which are structurally similar to endocannabinoids. Its role in endocannabinoid system modulation is a significant area of study .
Pharmaceutical Development
The compound’s bioactivity makes it a candidate for pharmaceutical development, especially in creating drugs that target the endocannabinoid system or certain types of cancer cells .
Material Science
The physical properties of N-benzylpalmitamide , such as its melting point, make it relevant in material science research. Understanding its phase change data can inform the design of materials with specific thermal properties .
Analytical Chemistry
N-benzylpalmitamide: can be used as a standard or reference compound in analytical chemistry, particularly in gas chromatography, due to its well-characterized properties .
Mechanism of Action
N-Benzylpalmitamide, also known as Macamide B or N-Benzylhexadecanamide, is a long-chain fatty acid amide . This compound has been isolated from the maca (Lepidium meyenii) plant and is structurally related to cannabinoids .
Target of Action
The primary target of N-Benzylpalmitamide is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that catalyzes the hydrolysis of bioactive fatty amides, including anandamide and oleamide .
Mode of Action
N-Benzylpalmitamide acts as an inhibitor of FAAH . It binds to FAAH and reduces its activity, thereby preventing the breakdown of fatty acid amides . It’s worth noting that n-benzylpalmitamide displays only moderate faah inhibitory activity .
Biochemical Pathways
By inhibiting FAAH, N-Benzylpalmitamide affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory . The inhibition of FAAH leads to an increase in the levels of fatty acid amides, which can bind to cannabinoid receptors and modulate these processes .
Pharmacokinetics
These compounds are generally lipophilic, which allows them to cross biological membranes and distribute throughout the body .
Result of Action
The inhibition of FAAH by N-Benzylpalmitamide can lead to an increase in the levels of fatty acid amides . This can result in the modulation of various physiological processes, including pain sensation, mood, and memory . Additionally, some members of the macamide family, to which N-Benzylpalmitamide belongs, demonstrate selective antiproliferative activity against diverse cancer cell lines .
Safety and Hazards
properties
IUPAC Name |
N-benzylhexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(25)24-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGPKWUKOQAAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458532 | |
| Record name | N-benzylhexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Macamide 1 | |
CAS RN |
74058-71-2 | |
| Record name | N-(Phenylmethyl)hexadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74058-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Macamide 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074058712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-benzylhexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MACAMIDE 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M5UVS8JUU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Macamide B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















